molecular formula C15H15N5O3 B2810981 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-02-1

2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2810981
CAS No.: 899737-02-1
M. Wt: 313.317
InChI Key: KLVWDKFJIWACBL-UHFFFAOYSA-N
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Description

The core structure features a pyrimidine ring fused with a pyrazole moiety, with substituents at the 1- and 5-positions. The 1-position is occupied by a p-tolyl group (4-methylphenyl), while the 5-position is substituted with a 2-methoxyacetamide chain.

Properties

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-3-5-11(6-4-10)20-14-12(7-17-20)15(22)19(9-16-14)18-13(21)8-23-2/h3-7,9H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVWDKFJIWACBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, followed by the formation of the pyrimidine ring.

    Introduction of the p-Tolyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a p-tolylboronic acid is reacted with a halogenated pyrazolo[3,4-d]pyrimidine intermediate in the presence of a palladium catalyst.

    Methoxylation and Acetylation: The final steps involve the introduction of the methoxy group and the acetamide functionality. This can be done through nucleophilic substitution reactions and subsequent acylation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and availability on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: The compound is used in assays to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to improve efficacy, selectivity, and pharmacokinetic properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Melting points (mp) and solubility are influenced by substituent polarity:

Compound ID/Ref. Substituents Melting Point (°C)
Target Compound p-Tolyl, 2-Methoxy Not reported
Compound 13k 4-Phenoxyphenyl, CF₃ 228–230
Compound 4c 4-Chlorophenyl, 4-OCH₃ 209–211
Compound 4h 4-Chlorophenyl, 4-NO₂ 231–233
  • The target compound’s methoxy group likely lowers its mp compared to nitro-substituted analogs (e.g., 4h) but increases it relative to non-polar p-tolyl derivatives.

Mechanistic Insights from Docking Studies

Pyrazolo[3,4-d]pyrimidine derivatives bind to kinase ATP pockets, as demonstrated in using EGFR (PDB: 1M17) . The p-tolyl group in the target compound may occupy hydrophobic regions, while the methoxyacetamide chain could form hydrogen bonds with residues like Thr766 or Met767. However, its potency is expected to be lower than derivatives with stronger electron-withdrawing groups (e.g., 4-fluorophenyl in or trifluoromethyl in 13k) .

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